Scuteamoenoside
Description
Scuteamoenoside is a flavonoid glycoside isolated from Scutellaria amoena (滇黄芩), a plant widely used in traditional Chinese medicine for its anti-inflammatory, antimicrobial, and hepatoprotective properties . Structurally, it belongs to the flavanone class, characterized by a 2-phenylchromen-4-one backbone substituted with hydroxyl and glycosidic groups. Its natural occurrence in Scutellaria species underscores its ecological and medicinal relevance.
Properties
CAS No. |
123914-35-2 |
|---|---|
Molecular Formula |
C22H24O11 |
Molecular Weight |
464.4 g/mol |
IUPAC Name |
(2S)-5-hydroxy-2-[2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C22H24O11/c1-30-9-5-11(25)17-12(26)7-15(31-14(17)6-9)18-10(24)3-2-4-13(18)32-22-21(29)20(28)19(27)16(8-23)33-22/h2-6,15-16,19-25,27-29H,7-8H2,1H3/t15-,16+,19+,20-,21+,22+/m0/s1 |
InChI Key |
KOBUGDLTCAJTND-DOARKGTESA-N |
SMILES |
COC1=CC(=C2C(=O)CC(OC2=C1)C3=C(C=CC=C3OC4C(C(C(C(O4)CO)O)O)O)O)O |
Isomeric SMILES |
COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=C(C=CC=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
Canonical SMILES |
COC1=CC(=C2C(=O)CC(OC2=C1)C3=C(C=CC=C3OC4C(C(C(C(O4)CO)O)O)O)O)O |
Other CAS No. |
123914-35-2 |
Synonyms |
2',5,6'-trihydroxy-7-methoxy-flavanone-2'-O-beta-glucopyranoside scuteamoenoside |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Scuteamoenoside shares structural and functional similarities with other flavonoid glycosides and flavanones. Below is a comparative analysis of its key analogs:
Table 1: Structural and Pharmacological Comparison of this compound and Analogous Compounds
Key Findings
Structural Differences: this compound differs from scuteamoenin by the presence of a glycoside group, which enhances solubility and bioavailability compared to its aglycone counterpart . Unlike scutellarein derivatives (e.g., scutellarein-7-O-diglucuronide), this compound is a flavanone rather than a flavone, resulting in distinct ring saturation and biological activity profiles .
Pharmacological Contrasts: Enzyme Inhibition: this compound uniquely targets indole-3-acetic acid oxidase, a key enzyme in auxin catabolism, whereas scutellarein-5-galactoside primarily inhibits lipid peroxidation . Antioxidant Capacity: Scuteamoenin and scutellarein derivatives show stronger antioxidant activity due to free hydroxyl groups, whereas this compound’s glycosylation may reduce radical-scavenging efficacy .
Biosynthetic and Ecological Roles: Glycosylation in this compound likely serves as a detoxification mechanism in the plant, stabilizing reactive hydroxyl groups and facilitating storage in vacuoles .
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